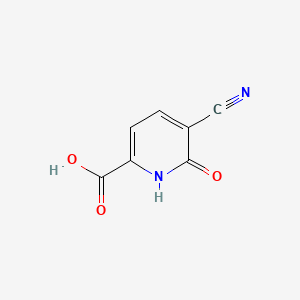

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUAASBTCYJUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665284 | |

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-76-0 | |

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates a rational and efficient multi-step synthesis commencing from readily available starting materials. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility. The guide is structured to provide not only a step-by-step procedure but also a deeper understanding of the underlying chemical principles, thereby empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Derivatives of 5-cyano-6-oxo-1,6-dihydropyridine, in particular, have garnered attention for their diverse pharmacological activities, including antimicrobial, anticancer, and cardiotonic effects[1]. The presence of multiple functional groups—a cyano group, a carboxylic acid, and a lactam moiety within the dihydropyridine ring—offers rich opportunities for further chemical modifications and the development of novel therapeutic agents.

This guide focuses on a robust and adaptable synthetic route to this compound, designed to be accessible to researchers with a solid foundation in organic synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core 2-pyridone ring can be constructed via a cyclocondensation reaction. The carboxylic acid functionality can be introduced either directly during the cyclization or, more conveniently, by the hydrolysis of a corresponding ester precursor. This latter approach often leads to higher yields and easier purification of the intermediate.

Our proposed synthetic pathway, therefore, involves three key stages:

-

Stage 1: Synthesis of Key Intermediates: Preparation of the necessary building blocks for the pyridone ring formation.

-

Stage 2: Cyclocondensation to the Pyridone Core: Construction of the ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate intermediate.

-

Stage 3: Hydrolysis to the Final Product: Conversion of the ethyl ester to the target carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols and Mechanistic Discussion

Stage 1: Synthesis of Key Intermediates

This intermediate is prepared via a Claisen condensation between ethyl propionate and diethyl oxalate. The use of a non-enolizable ester, diethyl oxalate, directs the condensation to occur at the α-carbon of ethyl propionate, minimizing self-condensation[2].

Experimental Protocol:

-

To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

A mixture of ethyl propionate (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is then quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~2-3.

-

The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl 2-oxobutanoate.

Mechanism: The ethoxide base deprotonates the α-carbon of ethyl propionate to form an enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

This enamine intermediate is synthesized through a Knoevenagel-type condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Experimental Protocol:

-

In a round-bottom flask, a mixture of ethyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) is heated at 80-90 °C for 2-3 hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the excess DMFDMA and methanol byproduct are removed under reduced pressure.

-

The resulting crude product, ethyl 2-cyano-3-(dimethylamino)acrylate, is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Mechanism: The reaction proceeds through the initial formation of an adduct between ethyl cyanoacetate and DMFDMA, followed by the elimination of methanol to yield the stable enamine product.

Stage 2: Cyclocondensation to Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate

This crucial step involves the construction of the pyridone ring through a multi-component reaction involving the two synthesized intermediates and a source of ammonia.

Experimental Protocol:

-

To a solution of ethyl 2-oxobutanoate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

-

To this stirred solution, add ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq).

-

The reaction mixture is then heated to reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and then dried under vacuum to yield ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate.

Mechanism: This transformation likely proceeds through a series of tandem reactions initiated by a Michael addition of the enamine derived from ethyl 2-oxobutanoate and ammonia to the electron-deficient double bond of ethyl 2-cyano-3-(dimethylamino)acrylate. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridone ring.

Stage 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

-

A suspension of ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water is treated with an excess of sodium hydroxide (2.0-3.0 eq).

-

The mixture is heated to reflux for 2-4 hours until the starting material is completely consumed (monitored by TLC).

-

The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification protonates the carboxylate to yield the final carboxylic acid.

Characterization Data

The structural integrity of the final product and its key intermediate should be confirmed by spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Final Product: this compound | |

| Molecular Formula | C₇H₄N₂O₃[1] |

| Molecular Weight | 164.12 g/mol [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.89 (br s, 1H, NH), 8.25 (s, 1H, H-4), 7.50 (s, 1H, COOH)[1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 162.5 (C=O, acid), 160.1 (C-6), 151.2 (C-2), 145.8 (C-4), 116.5 (CN), 108.3 (C-3), 95.7 (C-5) |

| IR (KBr, cm⁻¹) | 3668 (N-H), 2219 (C≡N), 1712 (C=O, acid), 1623 (C=O, pyridone)[1] |

| Intermediate: Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

Note: Specific NMR and IR data for the ethyl ester intermediate should be acquired upon synthesis and will be similar in pattern to the final product, with the addition of signals corresponding to the ethyl group.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By providing step-by-step protocols, mechanistic explanations, and characterization data, this document serves as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis. The described methodologies are scalable and utilize readily available reagents, making the synthesis of this important heterocyclic scaffold accessible for further investigation and application in drug discovery programs.

Caption: Overall synthetic workflow.

References

-

Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. Available at: [Link]

-

CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. (2006-09-21). Available at: [Link]

-

ethyl ethoxalylpropionate - Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 274128 - PubChem. Available at: [Link]

Sources

A Technical Guide to the One-Pot Synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This guide provides an in-depth exploration of a streamlined, one-pot synthetic approach to obtaining 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and a practical, field-proven protocol.

Introduction: The Significance of the Pyridone Scaffold

Substituted pyridinone moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic and structural features of the this compound core make it a valuable scaffold for the development of novel therapeutics. Its derivatives have shown potential in various therapeutic areas, underscoring the need for efficient and scalable synthetic methodologies.

Strategic Approach to Synthesis: The Power of Multi-Component Reactions

The synthesis of highly functionalized heterocyclic systems often involves multi-step procedures that can be time-consuming and result in lower overall yields. One-pot, multi-component reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.

The synthesis of the target molecule, this compound, can be efficiently achieved through a one-pot reaction involving the condensation of a methyl acylpyruvate, malononitrile, and cyanoacetamide. This strategy leverages the reactivity of these precursors to assemble the desired dihydropyridine ring system in a controlled and predictable manner.

Proposed One-Pot Synthetic Pathway

The logical flow for the one-pot synthesis of the target molecule is depicted below. This pathway is based on established principles of pyridone synthesis from acylpyruvates and activated nitriles.

Caption: Proposed one-pot synthetic workflow.

Mechanistic Insights: A Self-Validating System

The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of a base catalyst, such as triethylamine, is crucial for promoting the initial condensation steps. The reaction conditions are optimized to ensure that each step proceeds efficiently, leading to the formation of the desired product in high yield and purity.

Detailed Experimental Protocol

This protocol outlines a robust and reproducible one-pot synthesis of the methyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Acylpyruvate | Varies | 1.0 eq | |

| Malononitrile | 66.06 | 1.0 eq | |

| Cyanoacetamide | 84.08 | 1.0 eq | |

| Triethylamine | 101.19 | 0.2 eq | |

| Ethanol | 46.07 |

Procedure:

-

To a stirred solution of methyl acylpyruvate (1.0 eq) in ethanol, add malononitrile (1.0 eq) and cyanoacetamide (1.0 eq).

-

Add triethylamine (0.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate.

-

For the carboxylic acid, the isolated ester is then subjected to alkaline hydrolysis using a suitable base (e.g., NaOH or KOH) followed by acidification.

Process Flow Diagram

The following diagram illustrates the key steps in the experimental workflow, from reaction setup to product isolation.

Caption: Experimental workflow for the one-pot synthesis.

Conclusion and Future Perspectives

The one-pot synthesis of this compound and its esters represents a highly efficient and atom-economical approach to this valuable heterocyclic scaffold. The methodology described herein provides a solid foundation for the synthesis of a diverse library of derivatives for further investigation in drug discovery programs. Future work may focus on the exploration of alternative catalysts and reaction conditions to further optimize the process and expand its substrate scope.

References

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link]

-

One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. ARKIVOC. [Link]

Sources

chemical and physical properties of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

An In-Depth Technical Guide to 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a dihydropyridine core functionalized with both a cyano and a carboxylic acid group, renders it a versatile building block for the synthesis of more complex molecules and a scaffold for novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, analytical characterization techniques, and known biological activities. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Structure

Nomenclature and Key Identifiers

A clear understanding of the compound's identity is fundamental for any research or development endeavor.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| CAS Number | 107565-54-4 | - |

Structural Elucidation

The compound's structure is defined by a six-membered dihydropyridine ring. The strategic placement of its functional groups—a keto group at position 6, a cyano group at position 5, and a carboxylic acid at position 2—governs its distinct reactivity and potential for biological interaction.[1] This arrangement creates a molecule with multiple reactive sites, suitable for a variety of chemical transformations.

Physicochemical Properties

The physical characteristics of a compound dictate its handling, formulation, and application. This molecule is noted for its high purity and stability when stored correctly.[2]

Summary of Physical Properties

| Property | Description | Significance for Researchers |

| Appearance | Crystalline, odorless solid.[2] | Indicates a high degree of purity. Lack of odor improves handling safety. |

| Solubility | Insoluble in water; sparingly soluble in Dimethyl Sulfoxide (DMSO).[2] | Critical for experimental design. DMSO is the required solvent for preparing stock solutions for biological assays and some analytical techniques. |

| Melting Point | Decomposes at 245-247°C.[2] | High decomposition temperature suggests good thermal stability under typical laboratory conditions, but care should be taken with high-temperature reactions. |

| Stability | Stable under recommended conditions.[2] | Ensures reliability and reproducibility of experimental results over time. |

Storage and Handling

To maintain its integrity and ensure a shelf life of up to two years, the compound must be stored under specific conditions.[2]

-

Protocol for Storage:

-

Store the compound in a tightly sealed, airtight container, such as the HDPE bottle it is often supplied in.[2]

-

Maintain a refrigerated temperature between 2-8°C.[2]

-

Protect the material from light and moisture to prevent degradation.[2]

-

When handling, use appropriate personal protective equipment (PPE), as direct contact should be avoided.[2]

-

Chemical Reactivity and Synthesis

The presence of multiple functional groups makes this compound a valuable intermediate in organic synthesis.[1][2]

Reactivity Profile

The molecule's chemistry is dominated by its functional groups:

-

Condensation Reactions: The pyridinone ring can undergo condensation with various amines to create substituted derivatives.[1]

-

Cyclization: The proximate cyano and carboxylic acid groups can be leveraged to perform cyclization reactions, yielding more complex heterocyclic systems.[1]

-

Electrophilic Substitution: The aromatic character of the pyridine ring allows for electrophilic substitution, enabling further functionalization.[1]

-

Esterification/Hydrolysis: The carboxylic acid can be converted to its corresponding esters, which can, in turn, be hydrolyzed back to the acid via alkaline hydrolysis.[3][4]

Key Synthetic Pathways

Several methods have been developed for the synthesis of the 5-cyano-6-oxo-1,6-dihydropyridine core. The choice of pathway often depends on the desired scale, yield, and available starting materials.

-

Cyclocondensation of Malononitrile: A common approach involves the reaction of malononitrile with appropriate carbonyl compounds to form the dihydropyridine ring.[1]

-

From Acylpyruvic Acids: A notable route involves reacting methyl esters of acylpyruvic acids with cyanoacetamide and malononitrile.[1]

-

One-Pot Synthesis: Modern advancements have enabled streamlined one-pot syntheses that improve efficiency and yield.[1]

-

Triethylamine-Catalyzed Synthesis: For creating derivatives, triethylamine-catalyzed pathways have proven effective, operating under mild conditions (e.g., 40°C in ethanol) to produce high yields.[1]

Generalized Synthetic Workflow

The synthesis of dihydropyridine derivatives often follows a convergent logic, where precursor fragments are combined to build the core heterocyclic structure.

Caption: A generalized workflow for the synthesis of the dihydropyridine core.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. The structure of related compounds has been established using a combination of spectroscopic methods.[1]

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H (amide), O-H (carboxylic acid), C≡N (nitrile), and C=O (keto and carboxylic) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the proton on the pyridine ring, the N-H proton, and the acidic proton of the carboxylic acid would be expected.

-

¹³C NMR: Resonances for the carbons in the pyridine ring, the cyano carbon, the carbonyl carbons, and the carboxyl carbon would confirm the carbon skeleton.

-

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the compound's molecular weight (164.12 g/mol ), confirming its elemental composition.

Quality Control and Purity Assessment Workflow

A robust quality control process validates the outcome of a synthesis and ensures the material is suitable for its intended application.

-

Protocol for QC:

-

Initial Purity Check: Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized batch and identify any remaining starting materials or byproducts.

-

Structural Verification: Acquire ¹H NMR and ¹³C NMR spectra. The causality here is to ensure the chemical shifts and coupling patterns match the expected structure of the target molecule.

-

Mass Confirmation: Run mass spectrometry to confirm that the molecular weight of the primary component matches the theoretical mass.

-

Final Purity Assay: Use a quantitative technique like HPLC with a UV detector to determine the final purity, which should typically be >98% for research-grade material.[2]

-

Caption: Self-validating workflow for analytical quality control.

Biological Context and Therapeutic Potential

While this compound is primarily an intermediate, its core structure and its derivatives have shown significant biological activities, making it a compound of interest for drug discovery.[1]

Known and Postulated Biological Activities

Derivatives based on this scaffold have been investigated for a range of therapeutic applications:

-

Antimicrobial: Various derivatives have demonstrated efficacy against different bacterial strains.[1]

-

Anticancer: Preliminary studies suggest that related compounds may inhibit cancer cell proliferation.[1]

-

Cardiotonic Effects: As analogues of milrinone, certain esters and derivatives of the core structure have shown a positive inotropic effect, enhancing cardiac contractility.[1][3][4]

-

Other Activities: Research has also pointed to potential anti-inflammatory, analgesic, and hypotensive properties in some derivatives.[3]

Mechanism of Action: A Developing Picture

The specific mechanism of action for this compound itself is not well-documented.[1] However, based on its structural class and the activities of its derivatives, several hypotheses can be made:

-

Enzyme Inhibition: The compound may act by inhibiting specific enzymes that are critical to disease pathways.[1]

-

Receptor Binding: It could potentially interact with various cellular receptors to modulate physiological responses.[1]

-

Ion Channel Modulation: The dihydropyridine core is famously present in a class of L-type calcium channel blockers. While it is unclear if this specific compound shares that activity, it remains a plausible area for investigation.[1]

Conclusion

This compound is more than a mere chemical intermediate; it is a highly functionalized and reactive scaffold with considerable potential for the development of novel bioactive compounds. Its well-defined physical properties, established synthetic routes, and the promising biological activities of its derivatives make it a valuable tool for medicinal chemists and researchers. Further exploration of its chemical space is likely to yield new therapeutic agents in areas ranging from oncology to cardiovascular disease.

References

- This compound - Smolecule. (2023-08-15).

- 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylicAcid - Industrial Chemicals.

- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed.

- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed.

Sources

- 1. Buy this compound | 19841-76-0 [smolecule.com]

- 2. 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylic Acid - Best Quality at Attractive Price [forecastchemicals.com]

- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Modulator's Playbook: A Technical Guide to the Mechanism of Action of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This technical guide provides an in-depth exploration of the mechanism of action of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a pivotal small molecule in the study of epigenetic regulation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, experimental validation, and the broader implications of this compound's activity.

Introduction: The Rise of a JmjC Domain Inhibitor

This compound belongs to a class of pyridine derivatives recognized for their broad biological activities.[1][2] Its core structure has been a scaffold for developing various therapeutic agents.[3][4][5] However, its most significant impact in the research field lies in its role as a potent modulator of epigenetic machinery. Specifically, it functions as a broad-spectrum inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[6][7] These enzymes are critical regulators of histone methylation, a key post-translational modification that governs chromatin structure and gene expression.[7][8] Dysregulation of JmjC domain-containing enzymes has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[7][9][10]

Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate Dependent Oxygenases

The primary mechanism of action of this compound is the competitive inhibition of JmjC domain-containing histone demethylases. These enzymes are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent oxygenases.[6][8] The catalytic cycle involves the oxidative decarboxylation of 2-OG to succinate, which in turn facilitates the hydroxylation and subsequent demethylation of specific lysine residues on histone tails.

This compound exerts its inhibitory effect by acting as a 2-OG analogue. Its structural resemblance to 2-OG allows it to bind to the active site of the JmjC domain, but it lacks the necessary chemical features to be turned over by the enzyme. This competitive binding effectively blocks the access of the natural cosubstrate, 2-OG, thereby halting the demethylation process.

The following diagram illustrates the proposed mechanism of inhibition:

Caption: Competitive inhibition of JmjC histone demethylases.

Experimental Validation of the Mechanism

The inhibitory activity of this compound and its analogues against JmjC domain-containing enzymes is typically validated through a series of biochemical and cellular assays.

Biochemical Assays

Mass Spectrometry-Based Assays: A robust method for quantifying enzyme activity and inhibition involves the use of mass spectrometry to directly measure the demethylation of a histone peptide substrate.[8]

Experimental Protocol: Mass Spectrometry-Based JmjC Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant JmjC enzyme, a synthetic histone peptide substrate (e.g., a trimethylated H3K9 peptide), Fe(II), ascorbate (a reducing agent), and the inhibitor at various concentrations.

-

Initiation: Initiate the reaction by adding 2-oxoglutarate.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution, such as formic acid.

-

Analysis: Analyze the reaction products using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the demethylated peptide product.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Formaldehyde Dehydrogenase-Coupled Assays: This is a spectrophotometric assay that indirectly measures the formaldehyde produced during the demethylation of trimethylated or dimethylated lysine residues.[8]

Thermal Shift Assays (TSA): TSA is used to confirm the direct binding of the inhibitor to the target enzyme.[9] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Cellular Assays

Western Blotting: To assess the effect of the inhibitor on histone methylation levels in a cellular context, western blotting is employed. Cells are treated with the inhibitor, and histones are extracted and probed with antibodies specific for different methylation states (e.g., H3K9me3, H3K27me3). An effective inhibitor will lead to an increase in the global levels of the targeted histone methylation marks.

Gene Expression Analysis: The functional consequence of altered histone methylation is a change in gene expression. Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure changes in the expression of genes known to be regulated by the targeted JmjC enzyme.

The following diagram outlines a typical experimental workflow for validating a JmjC inhibitor:

Caption: Experimental workflow for JmjC inhibitor validation.

Structure-Activity Relationship (SAR) and Selectivity

The inhibitory potency and selectivity of this compound derivatives can be modulated by substitutions on the pyridine ring.[1][10] Structure-activity relationship studies have shown that modifications at various positions can influence the binding affinity for the 2-OG binding pocket of different JmjC enzymes. For instance, the development of selective inhibitors for specific JmjC family members, such as JMJD6, has been achieved through rational design based on the core pyridine scaffold.[10] While the parent compound exhibits broad-spectrum activity, medicinal chemistry efforts are focused on developing analogues with improved selectivity to minimize off-target effects.

Cellular and Physiological Consequences

By inhibiting JmjC domain-containing histone demethylases, this compound can induce a range of cellular effects, including:

-

Alterations in Gene Transcription: Increased histone methylation at gene promoters or enhancers can lead to transcriptional repression or activation, depending on the specific lysine residue and its location.

-

Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, the restoration of repressive histone marks on oncogenes can lead to cell cycle arrest and programmed cell death.

-

Modulation of Developmental Pathways: JmjC enzymes play crucial roles in cellular differentiation and development, and their inhibition can influence these processes.

The broad inhibitory profile of this compound makes it a valuable tool for studying the overall role of JmjC-mediated demethylation in various biological processes.

Conclusion and Future Directions

This compound is a cornerstone molecule for probing the function of JmjC domain-containing histone demethylases. Its mechanism as a competitive inhibitor of the 2-oxoglutarate cosubstrate is well-established and supported by a variety of experimental techniques. While its broad-spectrum nature is advantageous for studying the general consequences of JmjC inhibition, future research will likely focus on developing more selective analogues. Such compounds will be invaluable for dissecting the specific roles of individual JmjC enzymes in health and disease, and for advancing the development of novel epigenetic therapies.

References

- Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. RSC Chemical Biology.

- In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs). Current Protocols in Pharmacology.

- A specific assay for JmjC domain-containing lysine demethylase and its application to inhibitor screening. Science China Life Sciences.

- A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo.

- 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP. ACS Medicinal Chemistry Letters.

- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco.

- Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters.

- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Synblock.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)

- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.

- Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The this compound core is a prominent member of this class. This heterocyclic compound, characterized by a dihydropyridine ring bearing both cyano and carboxylic acid functional groups, possesses a unique electronic and structural profile that enables a wide spectrum of biological activities.[1] Its derivatives have been extensively explored, revealing significant potential as anticancer, cardiotonic, antimicrobial, and antiviral agents.[1]

This technical guide offers a comprehensive exploration of the biological activities associated with these derivatives. We will delve into the synthetic strategies that underpin their creation, dissect the mechanisms driving their therapeutic effects, and present the empirical data that substantiates their promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

I. Synthetic Pathways: Forging the Core Structure

The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. Fortunately, the this compound core and its derivatives can be constructed through several efficient methods.

One of the most effective and streamlined approaches is a one-pot synthesis that leverages a triethylamine-catalyzed pathway.[1] This method operates under mild conditions, typically in ethanol at around 40°C, making it highly practical for laboratory-scale and potentially scalable production.[1] The reaction generally involves the cyclocondensation of compounds like malononitrile with suitable carbonyl compounds or the reaction of acylpyruvic acid methyl esters with cyanoacetamide.[1] The resulting structures are typically confirmed using a suite of analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]

Caption: Generalized one-pot synthesis scheme.

II. Anticancer Activity: Targeting Uncontrolled Proliferation

The most extensively documented biological activity of this class of compounds is their potential as anticancer agents. Research has demonstrated that specific derivatives can inhibit cancer cell proliferation, disrupt the cell cycle, and induce apoptosis.

Mechanism of Action: EGFR Inhibition

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in cell growth and proliferation; its overactivity is a hallmark of many cancers. Novel 5-cyano-6-oxo-pyridine-based sulfonamides have been specifically designed and synthesized to target EGFR.[2][3] Molecular modeling studies, including docking and dynamic simulations, have been employed to investigate the binding mechanism and stability of these molecules within the EGFR active site.[2][3]

Caption: EGFR inhibition by pyridine derivatives.

In Vitro Efficacy

The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines. Notably, certain derivatives have shown potent activity against colon cancer (HCT-15), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) cell lines.[2][3][4] Some compounds displayed IC₅₀ values in the low micromolar and even nanomolar range, indicating significant potency.[3][5] For instance, in one study, two dihydropyridine carboxylic acid derivatives, 3a and 3b , exhibited IC₅₀ values of 7.94 µM and 9.24 µM, respectively, against the HCT-15 cell line.[5]

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyridine Carboxylic Acids (3a, 3b) | HCT-15 (Colon) | 7.94 - 9.24 | [5] |

| Pyridine-based Sulfonamides (6e, 6l) | HeLa (Cervical) | Not specified, but potent | [2][3] |

| Fluorinated Pyridine Derivatives (1b) | MCF-7 (Breast) | 11.63 | [3] |

| Fluorinated Pyridine Derivatives (1b) | HepG2 (Liver) | 34.10 | [3] |

Table 1: Representative Cytotoxic Activities of 5-Cyano-6-oxo-1,6-dihydropyridine Derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

A standard method to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HCT-15) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated using non-linear regression analysis.

III. Cardiotonic Effects: Modulating Cardiac Contractility

Derivatives of this compound have also been investigated for their cardiotonic properties, acting as analogues to the known positive inotropic agent milrinone.[6][7] These compounds have been shown to enhance cardiac contractility, a desirable effect in the treatment of heart failure.

Studies on isolated guinea-pig atria have demonstrated that certain derivatives exhibit a significant positive inotropic effect.[6] For example, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate showed appreciable inotropic activity.[6] Similarly, 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid also displayed this effect. The mechanism is believed to involve the inhibition of phosphodiesterase 3 (PDE3), similar to milrinone, leading to increased intracellular cyclic AMP levels and enhanced calcium influx in cardiomyocytes.

IV. Antimicrobial and Antiviral Potential

Antimicrobial Activity

The scaffold has shown promise as a source of new antimicrobial agents.[1] While broad-spectrum activity is still under investigation, specific derivatives have demonstrated targeted efficacy. For example, a novel spiro[indole-3,4′-pyridine] derivative was found to have a moderate antibacterial effect against Pseudomonas aeruginosa.[8] Molecular docking studies suggested that this activity could be due to the compound's affinity for the bacterial regulator protein PqsR, with binding energies calculated in the range of -5.8 to -8.2 kcal/mol.[8]

Antiviral Activity

The antiviral potential of this specific pyridine scaffold is an emerging area of research. While direct evidence is limited, related heterocyclic structures provide a strong rationale for exploration. For instance, 5-cyano-2'-deoxyuridine, a pyrimidine nucleoside analogue, has shown significant inhibitory activity against the vaccinia virus.[9] Furthermore, structurally related 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives have exhibited potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs.[10][11] These findings suggest that the cyano-pyridine core could be a valuable starting point for the design of novel antiviral agents.

V. Broader Enzyme Inhibition and Other Activities

The versatility of the scaffold is further highlighted by its ability to inhibit various enzymes and exhibit other pharmacological effects.

-

Enzyme Inhibition: Beyond EGFR, derivatives have been designed to target other enzymes. Sulfonamide derivatives were initially investigated as dual EGFR and carbonic anhydrase (CA) inhibitors.[2] While they showed greater selectivity for EGFR, this demonstrates the tunability of the scaffold.[2] Docking studies have also proposed that some dihydropyridine carboxylic acids could interact with and potentially inhibit PARP-1, an enzyme involved in DNA repair and a target in cancer therapy.[5]

-

Other Pharmacological Effects: Some derivatives bearing a 2-pyridyl substitution pattern have been reported to possess interesting anti-inflammatory, analgesic, and hypotensive activities, broadening their potential therapeutic applications.[6]

Caption: Overview of diverse biological activities.

VI. Conclusion and Future Directions

The this compound framework stands out as a remarkably versatile and privileged scaffold in medicinal chemistry. The straightforward and efficient synthetic routes to this core allow for extensive derivatization, enabling the fine-tuning of its biological properties. The derivatives have demonstrated a wide array of significant activities, with the most compelling evidence in the realm of anticancer therapeutics through potent EGFR inhibition. Furthermore, their demonstrated potential as cardiotonic, antimicrobial, and potentially antiviral agents underscores the breadth of their therapeutic applicability.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of substituents at various positions on the pyridine ring to optimize potency and selectivity for specific targets.

-

Mechanism of Action Elucidation: Moving beyond initial screening and docking to detailed biochemical and cellular assays to confirm mechanisms of action, especially for antiviral and antimicrobial activities.

-

Pharmacokinetic Profiling: Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By continuing to explore and modify this potent scaffold, the scientific community can unlock new therapeutic solutions for a range of challenging diseases.

References

-

Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (n.d.). PubMed. [Link]

-

Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (n.d.). PubMed. [Link]

-

Identification of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023, October 12). PubMed. [Link]

-

Identification of 3‐(5‐cyano‐6‐oxo‐pyridin‐2‐yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023, October). ResearchGate. [Link]

-

5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. (2012, June 15). ScienceDirect. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. [Link]

-

Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (n.d.). PubMed. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. [Link]

-

Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. (n.d.). Chinese Journal of Organic Chemistry. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 11). ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022, June 9). National Institutes of Health (NIH). [Link]

-

1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. (n.d.). PubChem. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 21). Semantic Scholar. [Link]

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2025, August 5). ResearchGate. [Link]

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. Identification of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Effects of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the prevailing scientific understanding and investigational pathways for the novel compound, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Synthesized as a structural analogue of milrinone, this molecule is posited to exert its primary therapeutic effects through the selective inhibition of phosphodiesterase 3 (PDE3), a mechanism known to induce positive inotropic and vasodilatory effects. Such a profile suggests significant potential in the management of acute decompensated heart failure. This guide delineates the theoretical framework for its mechanism of action, offers detailed protocols for its synthesis and biological characterization, and outlines a logical progression for its preclinical evaluation. Additionally, we explore a secondary, plausible mechanism involving the antagonism of Exchange proteins directly activated by cAMP (Epac), drawing parallels from structurally related pyrimidine compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel cardiovascular therapeutics.

Introduction and Rationale

The landscape of cardiovascular disease management is in continuous evolution, with a persistent need for novel therapeutic agents that offer improved efficacy and safety profiles. This compound emerges as a compound of interest due to its structural similarity to established PDE3 inhibitors like milrinone. The core hypothesis underpinning its therapeutic potential is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, the enzyme responsible for cAMP degradation, this compound is expected to elicit a dual beneficial effect: enhancement of myocardial contractility (positive inotropy) and reduction of cardiac preload and afterload through vasodilation.

Early investigations into a series of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, of which the topic compound is the parent structure, have demonstrated "appreciable positive inotropic activity" in preclinical models, albeit qualitatively noted as inferior to milrinone.[1] Some derivatives within this class have also exhibited anti-inflammatory, analgesic, and hypotensive properties, suggesting a broader therapeutic potential that warrants further exploration.[1]

This guide provides the essential scientific context and detailed methodologies to rigorously evaluate the therapeutic promise of this compound, from its chemical synthesis to its biological and pharmacological characterization.

Postulated Mechanisms of Action

Primary Mechanism: Phosphodiesterase 3 (PDE3) Inhibition

The designation of this compound and its derivatives as "milrinone analogues" strongly implies a shared mechanism of action centering on the inhibition of PDE3.[1] This enzyme is a key regulator of cAMP homeostasis in cardiomyocytes and vascular smooth muscle cells.

In the heart, an elevation of intracellular cAMP, resulting from PDE3 inhibition, activates protein kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential, leading to a greater release of calcium from the sarcoplasmic reticulum and ultimately enhancing the force of contraction (positive inotropy).

In vascular smooth muscle, increased cAMP levels also activate PKA, which in turn phosphorylates and inactivates myosin light-chain kinase. This leads to smooth muscle relaxation and vasodilation, reducing both systemic and pulmonary vascular resistance. This "inodilator" effect is a hallmark of PDE3 inhibitors.

Diagram of the Postulated PDE3 Inhibition Pathway

Caption: Postulated mechanism of action via PDE3 inhibition.

Secondary Plausible Mechanism: Epac Antagonism

Structurally related compounds, specifically 5-cyano-6-oxo-1,6-dihydro-pyrimidines, have been identified as potent antagonists of Exchange proteins directly activated by cAMP (Epac).[2][3] Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The cAMP signaling pathway is not linear and branches at the point of cAMP, which can activate both PKA and Epac.

While the cardiotonic effects are more classically associated with the PKA pathway, Epac signaling is involved in a multitude of cellular processes, including cell adhesion, proliferation, and inflammation. It is plausible that this compound could also modulate Epac activity, which might contribute to the anti-inflammatory and other pleiotropic effects observed in some of its derivatives.[1] This hypothesis warrants investigation to fully elucidate the compound's pharmacological profile.

Diagram of the cAMP Signaling Branch Point

Caption: The divergence of cAMP signaling to PKA and Epac pathways.

Experimental Protocols

To rigorously assess the therapeutic potential of this compound, a systematic approach involving its chemical synthesis followed by a cascade of in vitro biological assays is recommended.

Synthesis of this compound

The following is a plausible, multi-step synthesis protocol adapted from procedures for similar dihydropyridine derivatives.[4][5][6][7]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

To a solution of ethyl 2-cyanoacetate (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce ammonia gas into the reaction mixture or add an excess of ammonium acetate.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the ethyl ester intermediate.

Step 2: Saponification to this compound

-

Dissolve the ethyl ester intermediate from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

In Vitro PDE3 Inhibition Assay

A fluorescence polarization (FP)-based assay is a robust method to determine the IC50 value of the compound against PDE3.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA) to create a range of concentrations.

-

Prepare a working solution of recombinant human PDE3 enzyme in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound, a known PDE3 inhibitor (positive control, e.g., milrinone), or DMSO (negative control) to the wells.

-

Add 10 µL of the diluted PDE3 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a suitable microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assessment of Positive Inotropic Effects in Isolated Cardiac Tissue

This ex vivo protocol uses isolated cardiac muscle to directly measure changes in contractility.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig) in accordance with institutional guidelines.

-

Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.

-

Dissect a suitable cardiac muscle preparation, such as a left ventricular papillary muscle strip.

-

-

Experimental Setup:

-

Mount the muscle strip vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach one end of the muscle to a force transducer to measure isometric contraction.

-

Pace the muscle electrically at a constant frequency (e.g., 1 Hz).

-

Allow the preparation to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.

-

-

Data Collection:

-

After equilibration, add the test compound to the organ bath in a cumulative, concentration-dependent manner.

-

Allow the contractile force to stabilize at each concentration before adding the next.

-

Record the developed force at each concentration.

-

-

Data Analysis:

-

Express the increase in contractile force as a percentage of the maximal response to a reference agonist (e.g., isoproterenol).

-

Plot the percentage increase in force against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Epac Antagonist Activity Assay (FRET-based)

A FRET-based assay using a genetically encoded Epac biosensor can be employed to assess the compound's activity on Epac.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with a FRET-based Epac biosensor (e.g., a construct containing Epac flanked by a FRET donor and acceptor pair).

-

-

Assay Procedure:

-

Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

-

Pre-incubate the cells with various concentrations of the test compound or a known Epac antagonist (positive control) for a defined period.

-

Stimulate the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP).

-

-

FRET Measurement and Analysis:

-

Measure the FRET signal (e.g., the ratio of acceptor to donor emission) using a microplate reader at baseline and after agonist stimulation.

-

The antagonist activity will be observed as a prevention of the agonist-induced change in the FRET ratio.

-

Calculate the percent inhibition of the agonist response at each concentration of the test compound and determine the IC50 value.

-

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be systematically organized to facilitate a clear interpretation of the compound's pharmacological profile.

Table 1: In Vitro Pharmacological Profile of this compound

| Assay | Target/Tissue | Parameter | Result |

| PDE3 Inhibition | Recombinant Human PDE3 | IC50 | Data not available |

| Positive Inotropy | Isolated Guinea Pig Papillary Muscle | EC50 | Data not available |

| Epac Antagonism | HEK293 cells with Epac FRET sensor | IC50 | Data not available |

It is anticipated that the IC50 for PDE3 inhibition will be in the low micromolar to nanomolar range, and the EC50 for positive inotropy will be in a similar range, consistent with the activity of other milrinone analogues.

Future Directions and Concluding Remarks

The successful in vitro characterization of this compound as a potent PDE3 inhibitor with positive inotropic effects would provide a strong rationale for advancing the compound into further preclinical development. Subsequent investigations should include:

-

Selectivity Profiling: Assessing the inhibitory activity against other PDE isoforms to confirm selectivity for PDE3.

-

In Vivo Efficacy Studies: Evaluating the hemodynamic effects in animal models of heart failure.

-

Pharmacokinetic (ADME) Studies: Determining the absorption, distribution, metabolism, and excretion profile of the compound.

-

Safety and Toxicology Studies: Establishing a comprehensive safety profile in accordance with regulatory guidelines.

References

-

Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437. [Link]

-

Chen, H., Tsalkova, T., Mei, F. C., Hu, Y., Cheng, X., & Zhou, J. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038–4043. [Link]

-

Zare, F., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 10(9), e29850. [Link]

-

Reddy, T. S., & G, N. (2012). A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry, 10(42), 8469-8472. [Link]

-

Guzmán-Hernández, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4478. [Link]

-

Sravanthi, G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24869-24883. [Link]

Sources

- 1. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

IUPAC name for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

An In-Depth Technical Guide to 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical characteristics, synthesis, reactivity, and explore its emerging biological activities that position it as a valuable scaffold for novel therapeutics.

Core Molecular Identity and Physicochemical Properties

This compound is a multifunctionalized pyridone derivative. The presence of a cyano group (a potent hydrogen bond acceptor and electron-withdrawing group), a carboxylic acid (a key group for salt formation and target interaction), and the 2-pyridone tautomeric system confers a unique electronic and steric profile. This arrangement is crucial for its biological activity and synthetic utility.

The 2-pyridone motif is a privileged structure in medicinal chemistry, known to mimic nucleic acids and engage in specific hydrogen bonding patterns with biological targets. The combination of these functional groups in a compact heterocyclic system makes it a compelling starting point for library synthesis in drug discovery programs.

| Identifier | Value | Source |

| IUPAC Name | 5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | [1] |

| CAS Number | 19841-76-0 | [1] |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| Canonical SMILES | C1=C(C(=O)NC(=C1)C(=O)O)C#N | [1] |

| InChI Key | PTUAASBTCYJUSK-UHFFFAOYSA-N | [1] |

| Melting Point | High, likely >270 °C (decomposes) | Inferred from 6-Oxo-1,6-dihydropyridine-2-carboxylic acid[2] |

| Appearance | Expected to be a crystalline solid | General property of similar organic acids |

Synthesis and Purification Workflow

The synthesis of highly functionalized 2-pyridones often involves multi-component condensation reactions that build the heterocyclic core in a single, efficient step. While a specific protocol for the title compound is not extensively detailed in publicly available literature, a robust and validated pathway can be constructed based on established methodologies for closely related analogs.[1][3] The most common strategy involves the synthesis of a stable ester precursor, followed by a straightforward hydrolysis to yield the final carboxylic acid.

This two-step approach is advantageous as it protects the reactive carboxylic acid group during the initial ring-forming reaction, often leading to higher yields and cleaner products. Purification of the intermediate ester is typically achieved via recrystallization, while the final acid product often precipitates upon acidification and can be collected with high purity.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Representative Synthesis

This protocol is a representative example adapted from the synthesis of similar 2-pyridone carboxylic acids.[1][3]

Step 1: Synthesis of Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate (Intermediate)

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate and a suitable aldehyde precursor.

-

Reaction Execution: The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure ester intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl ester from Step 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Reaction Execution: The mixture is heated to 80-90 °C with stirring for 2-4 hours, during which the solid should dissolve as the sodium salt is formed.

-

Workup and Isolation: The solution is cooled in an ice bath and carefully acidified to pH 2-3 with concentrated HCl. A precipitate will form.

-

Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and dried under vacuum to yield the final carboxylic acid product.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key functional groups, each offering distinct opportunities for chemical modification to generate diverse libraries for structure-activity relationship (SAR) studies.

-

Carboxylic Acid (C2-position): This group is readily converted into esters, amides, or acid chlorides. Amide coupling with a diverse range of amines is a cornerstone of medicinal chemistry for exploring interactions with protein backbones or specific amino acid side chains.

-

Cyano Group (C5-position): The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), introducing a basic center, or be used in cycloaddition reactions to form tetrazoles, which are often used as carboxylic acid bioisosteres.

-

2-Pyridone Ring (N1-H and C6-Oxo): The N-H group can be alkylated or arylated to probe pockets near the nitrogen atom. The exocyclic oxygen at C6 can be converted to a thio-group or a chlorine atom, which can then be displaced by various nucleophiles.

Caption: Key reactivity sites and potential derivatizations.

Biological Activity and Therapeutic Applications

Derivatives of the 5-cyano-6-oxo-1,6-dihydropyridine scaffold have demonstrated a wide range of biological activities, making this core a privileged structure for drug discovery.[4]

-

Anticancer Potential: Preliminary studies suggest that compounds with this core structure may inhibit cancer cell proliferation.[4] The planar, aromatic system with strategically placed hydrogen bond donors and acceptors is ideal for interacting with the ATP-binding pockets of kinases. For example, related 6-oxo-1,6-dihydropyridines have been designed as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in neurodegenerative disorders and cancer.[5]

-

Cardiotonic Effects: As analogues of milrinone, certain derivatives have shown positive inotropic effects, suggesting potential applications in treating heart failure.[1][3] This activity is often mediated by the inhibition of phosphodiesterase enzymes in cardiac muscle.

-

Antimicrobial Activity: Various derivatives have shown efficacy against different bacterial strains.[4] The ability to chelate metal ions or interfere with key metabolic pathways are potential mechanisms for their antimicrobial action.

Plausible Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors bind to the ATP pocket, competing with the endogenous ATP substrate. The 2-pyridone core of our title compound can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.

Caption: Representative mechanism of kinase inhibition.

Analytical Characterization

Unequivocal structural confirmation is critical. A combination of spectroscopic methods should be employed for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two doublets in the aromatic region for the protons on the pyridine ring, and a broad singlet for the N-H proton, which is exchangeable with D₂O. The carboxylic acid proton will also appear as a broad singlet, typically downfield.

-

¹³C NMR: Characteristic signals would include the carbonyl carbons (amide and carboxylic acid) in the 160-180 ppm range, the nitrile carbon around 115-120 ppm, and carbons of the pyridine ring in the aromatic region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the elemental composition (C₇H₄N₂O₃) by providing a highly accurate mass measurement of the molecular ion.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C≡N stretch (~2200 cm⁻¹), and strong C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).[7]

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold for medicinal chemistry. Its proven potential in generating molecules with anticancer, cardiotonic, and antimicrobial activities makes it a valuable starting point for further investigation.

Future research should focus on:

-

SAR Expansion: Synthesizing focused libraries by modifying the three key reactive sites to optimize potency and selectivity against specific biological targets.

-